

A Technical Guide to 1-(3-Hydroxypropyl)-4-methylpiperazine in Biochemical Research

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Compound of Interest

Compound Name: 1-(3-Hydroxypropyl)-4-methylpiperazine

Cat. No.: B1294303

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Abstract

1-(3-Hydroxypropyl)-4-methylpiperazine (CAS No. 5317-33-9) is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.^{[1][2][3]} While not typically a primary bioactive agent itself, its unique structural features—a piperazine core, a hydrophilic hydroxypropyl chain, and a methyl group—make it an invaluable tool for medicinal chemists and drug development professionals.^[2] The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.^{[4][5]} This guide provides an in-depth overview of the chemical properties, synthesis, and, most importantly, the application of **1-(3-Hydroxypropyl)-4-methylpiperazine** as a synthetic intermediate in the development of novel biochemical research tools and potential therapeutic agents.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **1-(3-Hydroxypropyl)-4-methylpiperazine** is essential for its effective use in synthesis. This compound is a solid at room temperature with a low melting point.^{[1][3]} Its solubility in various organic solvents facilitates its use in a range of reaction conditions.

Table 1: Physicochemical Properties of **1-(3-Hydroxypropyl)-4-methylpiperazine**

Property	Value	Reference(s)
CAS Number	5317-33-9	[1][6]
Molecular Formula	C ₈ H ₁₈ N ₂ O	[1]
Molecular Weight	158.24 g/mol	[1]
Melting Point	30 °C	[1]
Boiling Point	75-78°C at 0.5 mmHg	[1]
Density	0.988 ± 0.06 g/cm ³ (Predicted)	[1]
Appearance	White to Off-White Solid	[1]
Solubility	Slightly soluble in Chloroform	[1]
pKa	15.10 ± 0.10 (Predicted)	[1]

Synthesis Protocol

The following is a general laboratory-scale synthesis protocol for **1-(3-Hydroxypropyl)-4-methylpiperazine**.

Reaction: N-methylpiperazine + 3-Bromo-1-propanol → **1-(3-Hydroxypropyl)-4-methylpiperazine**

Materials:

- N-methylpiperazine
- 3-Bromo-1-propanol
- Toluene
- Deionized water

Procedure:

- Dissolve N-methylpiperazine in toluene in a reaction vessel.
- Slowly add 3-Bromo-1-propanol to the solution while stirring at room temperature.
- Continue stirring the reaction mixture overnight at room temperature.
- Heat the mixture to 80°C and maintain for 2 hours.
- Cool the reaction mixture to room temperature.
- Filter the mixture to remove any precipitate and wash the filter cake with toluene.
- The filtrate, containing the desired product, can be purified by distillation under reduced pressure.^[1]

Application as a Biochemical Research Tool: A Synthetic Intermediate

The primary utility of **1-(3-Hydroxypropyl)-4-methylpiperazine** in biochemical research lies in its role as a versatile synthetic intermediate for the creation of novel, biologically active compounds.^{[2][3]} The piperazine ring system is a common feature in many approved drugs, and its derivatives have shown a wide spectrum of pharmacological activities, including but not limited to:

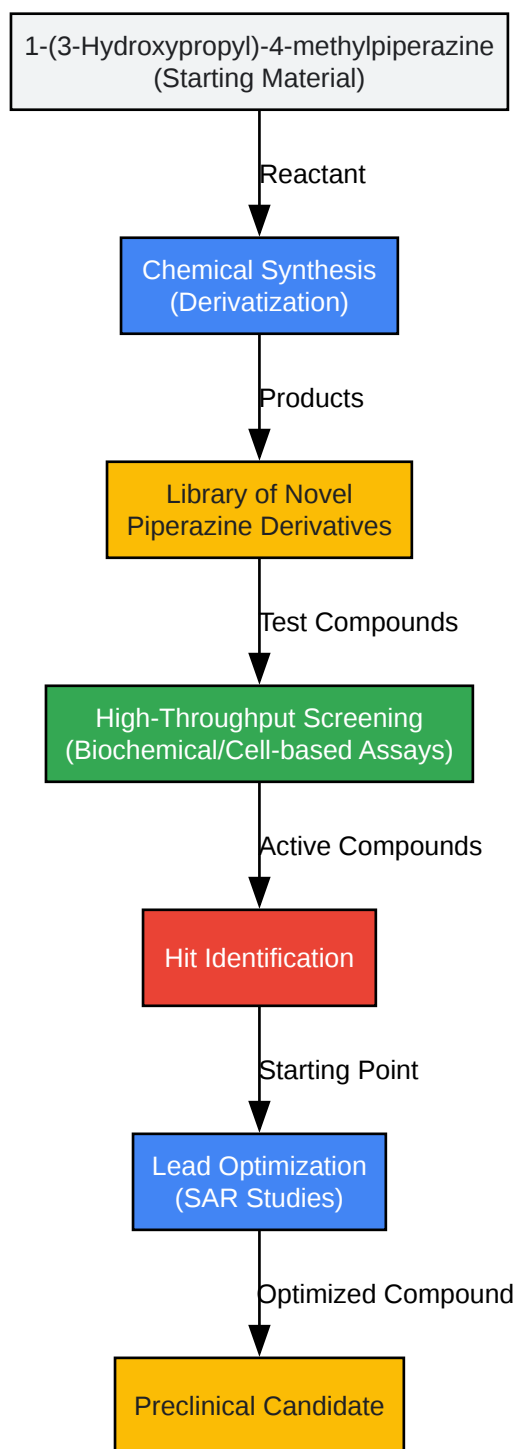
- **Central Nervous System (CNS) Agents:** The piperazine scaffold is a key component of many drugs targeting the CNS. The introduction of the **1-(3-Hydroxypropyl)-4-methylpiperazine** moiety can influence a compound's ability to cross the blood-brain barrier and interact with various receptors and enzymes in the brain.^[2]
- **Antimicrobial Agents:** Piperazine derivatives have been explored for their potential as antibacterial and antifungal agents.^[2]
- **Opioid Receptor Modulators:** Research has shown that certain substituted piperazines act as potent and selective opioid receptor antagonists, which are valuable tools for studying the opioid system and have therapeutic potential.^{[7][8][9]}

The hydroxypropyl group on the molecule provides a reactive handle for further chemical modifications, allowing for the attachment of various pharmacophores to the piperazine core. This flexibility enables the generation of large libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.

One specific documented application is its use in the synthesis of S-Alkyl-N-alkylisothiourea compounds, which are of interest in medicinal chemistry.^[1]

Experimental Workflow and Logic in Drug Discovery

The following diagrams illustrate the role of **1-(3-Hydroxypropyl)-4-methylpiperazine** in a typical drug discovery workflow.



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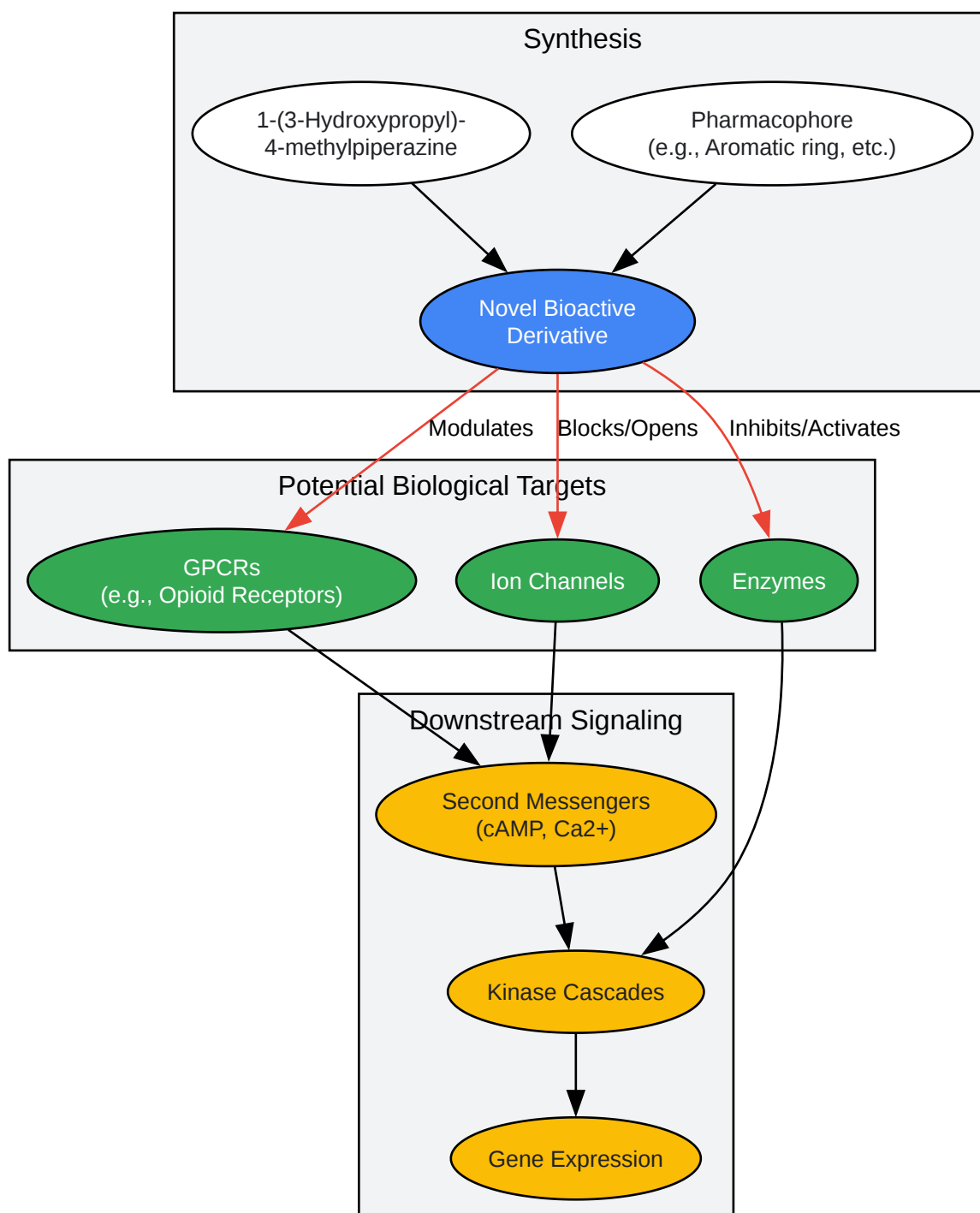
Caption: Drug Discovery Workflow Utilizing **1-(3-Hydroxypropyl)-4-methylpiperazine**.

This workflow highlights how **1-(3-Hydroxypropyl)-4-methylpiperazine** serves as a foundational element in the generation of novel chemical entities for biological screening and

subsequent drug development.

Potential Signaling Pathway Interactions of Synthesized Derivatives

While **1-(3-Hydroxypropyl)-4-methylpiperazine** itself is not known to directly modulate specific signaling pathways, its derivatives, owing to the versatile piperazine scaffold, have the potential to interact with a multitude of biological targets. The diagram below conceptualizes this relationship.



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Caption: Synthetic Utility and Potential Biological Interactions of Derivatives.

This diagram illustrates that by chemically modifying **1-(3-Hydroxypropyl)-4-methylpiperazine**, researchers can synthesize novel compounds designed to interact with

various classes of biological targets, thereby modulating intracellular signaling pathways.

Safety and Handling

1-(3-Hydroxypropyl)-4-methylpiperazine is classified as an irritant.[1] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-(3-Hydroxypropyl)-4-methylpiperazine is a valuable and versatile tool in the field of biochemical research, not as a direct modulator of biological processes, but as a key starting material for the synthesis of novel, biologically active compounds. Its utility in medicinal chemistry is well-established, and it continues to be a relevant building block for researchers aiming to develop new chemical probes and potential therapeutic agents targeting a wide range of diseases. This guide provides the foundational knowledge for scientists to incorporate this compound into their synthetic research programs effectively.

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